16-(Benzenesulfonyl)-7-methyl-3,9,11,12,13,14-hexaazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1(10),4,6,8,12,14,16-heptaen-2-one
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Overview
Description
16-(Benzenesulfonyl)-7-methyl-3,9,11,12,13,14-hexaazatetracyclo[8.7.0.0{3,8}.0{11,15}]heptadeca-1(10),4,6,8,12,14,16-heptaen-2-one is a complex organic compound characterized by its unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16-(Benzenesulfonyl)-7-methyl-3,9,11,12,13,14-hexaazatetracyclo[8.7.0.0{3,8}.0{11,15}]heptadeca-1(10),4,6,8,12,14,16-heptaen-2-one typically involves multi-step organic reactions. One common approach is the reaction of benzoyl isothiocyanate with 2(2-aminophenyl)-1H-benzimidazole, followed by cyclization and sulfonylation steps . The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as microwave irradiation and the use of advanced catalysts can enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions
16-(Benzenesulfonyl)-7-methyl-3,9,11,12,13,14-hexaazatetracyclo[8.7.0.0{3,8}.0{11,15}]heptadeca-1(10),4,6,8,12,14,16-heptaen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions often involve controlled temperatures and specific solvents to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various functionalized derivatives .
Scientific Research Applications
16-(Benzenesulfonyl)-7-methyl-3,9,11,12,13,14-hexaazatetracyclo[8.7.0.0{3,8}.0{11,15}]heptadeca-1(10),4,6,8,12,14,16-heptaen-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 16-(Benzenesulfonyl)-7-methyl-3,9,11,12,13,14-hexaazatetracyclo[8.7.0.0{3,8}.0{11,15}]heptadeca-1(10),4,6,8,12,14,16-heptaen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- N-[(9E)-8,10,17-Triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaen-9-ylidene]benzamide : This compound shares a similar tetracyclic structure but differs in its functional groups and specific applications .
- 4,6-Dinitro-2-thia-10,17-diazatetracyclo[8.7.0.0^{3,8}.{11,16}]heptadeca-1(17),3(8),4,6,11,13,15-heptaen-9-one : Another structurally related compound with distinct chemical properties and reactivity .
Properties
Molecular Formula |
C18H12N6O3S |
---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
16-(benzenesulfonyl)-7-methyl-3,9,11,12,13,14-hexazatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),4,6,8,12,14,16-heptaen-2-one |
InChI |
InChI=1S/C18H12N6O3S/c1-11-6-5-9-23-15(11)19-16-13(18(23)25)10-14(17-20-21-22-24(16)17)28(26,27)12-7-3-2-4-8-12/h2-10H,1H3 |
InChI Key |
NJRXVFAJHBPFOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C4=NN=NN34)S(=O)(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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